Home > Products > Screening Compounds P79321 > 3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole
3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole -

3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole

Catalog Number: EVT-15414895
CAS Number:
Molecular Formula: C9H4BrF3N2O2
Molecular Weight: 309.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with anticancer properties. The molecular formula for this compound is C10H6BrF3N3OC_{10}H_{6}BrF_{3}N_{3}O, and it has garnered attention due to its unique structural features and biological activities.

Source and Classification

The compound can be classified under the following categories:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Oxadiazoles
  • Functional Groups: Aromatic bromo group, trifluoromethoxy group

The synthesis and characterization of oxadiazole derivatives have been widely studied, indicating their relevance in drug design and development. Recent literature highlights the synthesis of various oxadiazole derivatives with enhanced biological activities, including anticancer effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole typically involves multi-step reactions. One common approach includes:

  1. Formation of 2-Bromo-4-(trifluoromethoxy)aniline: This can be achieved through bromination and trifluoromethylation of an appropriate phenolic precursor.
  2. Cyclization to form Oxadiazole: The aniline derivative is subsequently reacted with a suitable carbonyl compound in the presence of acid or base catalysts to facilitate cyclization and form the oxadiazole ring.

This method allows for the incorporation of various substituents on the phenyl ring, which can influence the biological activity of the resulting compound .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole can be represented as follows:

  • Molecular Formula: C10H6BrF3N3OC_{10}H_{6}BrF_{3}N_{3}O
  • Molecular Weight: 318.07 g/mol
  • InChI Key: A unique identifier for this compound that aids in database searches.

The structure features a bromo substituent at one position on the phenyl ring and a trifluoromethoxy group at another position, contributing to its distinctive properties .

Chemical Reactions Analysis

Reactions and Technical Details

3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole can participate in various chemical reactions including:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The trifluoromethoxy group can direct electrophiles to specific positions on the aromatic ring.

These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with novel properties .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole often involves interaction with biological targets such as enzymes or receptors. For example:

  1. Inhibition of Enzymatic Activity: The oxadiazole ring may interact with specific enzymes involved in cancer cell proliferation.
  2. Modulation of Signaling Pathways: The substituents on the phenyl ring may influence pathways that regulate cell growth and apoptosis.

Research indicates that oxadiazoles can exhibit significant inhibitory effects against targets like epidermal growth factor receptor (EGFR) and other kinases involved in cancer progression .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole include:

  • Appearance: Typically a solid or crystalline material.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide or dimethylformamide.

Chemical properties include stability under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions.

Relevant data from studies indicate that modifications to the molecular structure can significantly alter these properties, influencing both solubility and reactivity .

Applications

Scientific Uses

3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole has several potential applications in scientific research:

  • Medicinal Chemistry: As a lead compound for developing new anticancer drugs.
  • Material Science: Investigated for use in organic electronics due to its electronic properties.

Research continues into optimizing its structure for enhanced efficacy against specific cancer types and understanding its broader applications in pharmacology .

Introduction to 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry

Historical Evolution of 1,2,4-Oxadiazole Scaffolds in Drug Discovery

The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years before its pharmacological potential was recognized. Initial interest surged in the 1940s with biological activity studies, culminating in the 1960s introduction of Oxolamine—the first commercial drug featuring this scaffold—as a cough suppressant [1] [10]. This breakthrough catalyzed intensive exploration, revealing the moiety’s versatility in diverse therapeutic areas. By the 21st century, over six FDA-approved drugs incorporated 1,2,4-oxadiazoles, including the antiviral Pleconaril, the muscular dystrophy therapeutic Ataluren, and the anxiolytic Fasiplon [1]. Notably, the discovery of phidianidines A and B from the sea slug Phidiana militaris in 2011 provided the first evidence of 1,2,4-oxadiazoles occurring naturally, exhibiting cytotoxic activity against tumor cell lines (e.g., HeLa, CaCo-2) and agonism against PTP1B and CXCR4 receptors [1] [10]. The period 2000–2025 witnessed a doubling in research output, reflecting the scaffold’s centrality in addressing antibiotic resistance, oncology challenges, and neurological disorders through targeted molecular design [5] [10].

Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development

YearDevelopmentSignificance
1884First synthesis by Tiemann and KrügerInitial chemical characterization as "azoxime" or "furo[ab1]diazole"
1960sOxolamine approvalFirst therapeutic agent (cough suppressant) containing 1,2,4-oxadiazole core
2011Isolation of Phidianidine A/BFirst natural products containing 1,2,4-oxadiazole; cytotoxic and receptor activities
2010sAtaluren/Pleconaril commercializationTreatment of genetic disorders (Duchenne muscular dystrophy) and viral infections
2020sExpansion in anticancer/antibacterial researchScaffold diversification to overcome drug resistance

Bioisosteric Equivalence and Pharmacological Relevance of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester and amide functionalities, addressing inherent limitations of these groups while preserving or enhancing bioactivity. This equivalence stems from strategic electronic and spatial mimicry: the ring’s nitrogen atoms emulate the hydrogen-bond accepting capacity of carbonyl oxygens, while the oxadiazole’s dipole moment (~3.92 D) parallels that of amides (~3.7 D) [1] [7]. Crucially, the scaffold resists hydrolytic degradation—a critical advantage over esters in acidic physiological environments—thereby improving metabolic stability and oral bioavailability [1]. For instance, in Ataluren, the oxadiazole ring replaces a peptide bond, enhancing resistance to protease cleavage while maintaining ribosomal interaction for nonsense mutation readthrough [7].

Pharmacologically, this bioisosterism enables precise modulation of target engagement. The scaffold’s nitrogen atoms facilitate hydrogen bonding with residues in enzymatic active sites (e.g., kinase ATP pockets), while its aromaticity permits π-stacking with hydrophobic domains. This dual capability underpins the broad therapeutic profile observed: inhibition of HDAC, RET kinase, COX-2, and carbonic anhydrase, alongside agonism/antagonism of σ receptors, opioid receptors, and metabotropic glutamate receptors (mGluR) [1] [7] [10]. Notably, quisqualic acid—a natural 1,2,4-oxadiazole from Quisqualis indica seeds—demonstrates potent mGluR II/IV affinity, validating the scaffold’s applicability in neurological disorders [1] [10].

Rationale for Functionalization with Bromo and Trifluoromethoxy Substituents

Functionalization of the 1,2,4-oxadiazole scaffold at the 3- and 5-positions with halogenated aryl groups, specifically bromo and trifluoromethoxy moieties, strategically enhances molecular interactions critical for drug efficacy. The bromine atom at the ortho-position of the pendant phenyl ring (as in 3-(2-bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole) serves dual purposes:

  • Synthetic Versatility: Bromine acts as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), enabling rapid diversification into compound libraries for SAR studies. This facilitates the exploration of steric and electronic effects without redesigning the core scaffold [8] [10].
  • Steric Modulation: The ortho-bromo group induces conformational restriction in the aryl ring, potentially enhancing target selectivity by reducing rotational freedom and pre-organizing the molecule for binding [8].

Meanwhile, the trifluoromethoxy group (-OCF₃) at the para-position delivers multifaceted advantages:

  • Lipophilicity Enhancement: Fluorine atoms significantly increase log P values, improving membrane permeability. For instance, analogs bearing -OCF₃ exhibit 0.5–1.0 unit higher log P than methoxy (-OCH₃) counterparts [3] [10].
  • Metabolic Stability: The C-F bond’s strength impedes oxidative metabolism by cytochrome P450 enzymes, reducing susceptibility to deactivation.
  • Electron-Withdrawing Effects: The -OCF₃ group (σₚ = 0.35) modulates aryl ring electronics, enhancing the oxadiazole’s π-acidity to favor charge-transfer interactions in enzyme active sites [3] [10]. This effect is pivotal in inhibitors targeting Aedes aegypti’s 3-hydroxykynurenine transaminase (HKT), where -OCF₃ derivatives showed larvicidal activity at ~15 ppm [5].

Table 2: Comparative Effects of Key Substituents on Oxadiazole Pharmacology

SubstituentRole in Molecular DesignImpact on Bioactivity
Bromo (-Br)Synthetic handle for cross-coupling; steric bulkEnables library diversification; enhances target selectivity via conformational restriction
Trifluoromethoxy (-OCF₃)Increases lipophilicity; electron withdrawalBoosts cell permeability; improves metabolic stability; strengthens target binding via dipolar interactions
Trifluoromethyl (-CF₃)Strong electron withdrawal; high lipophilicityEnhances potency against resistant bacteria (e.g., MRSA MIC = 0.06 μg/mL) [3]
Unsubstituted phenylBaseline for comparisonModerate activity; susceptible to metabolic oxidation

These strategic modifications synergize to address persistent challenges in drug discovery: overcoming resistance (e.g., in MRSA or anticancer contexts) and achieving sufficient tissue penetration for intracellular targets. The bromo/trifluoromethoxy combination represents a calculated response to the evolving landscape of precision therapeutics [3] [5] [8].

Properties

Product Name

3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole

IUPAC Name

3-[2-bromo-4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

Molecular Formula

C9H4BrF3N2O2

Molecular Weight

309.04 g/mol

InChI

InChI=1S/C9H4BrF3N2O2/c10-7-3-5(17-9(11,12)13)1-2-6(7)8-14-4-16-15-8/h1-4H

InChI Key

OSCZZUMPBORRFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)C2=NOC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.